Superior Anti-Hepatocellular Carcinoma Cell Viability Inhibition in Sorafenib-Resistant Huh7-SR Cells Relative to Sorafenib
In a direct head-to-head comparison using the sorafenib-resistant HCC cell line Huh7-SR, SC-60 demonstrated potent inhibition of cell viability and induction of cell death at clinically relevant concentrations, whereas sorafenib exhibited markedly reduced efficacy due to acquired resistance [1]. The primary publication reports that SC-60 not only induced significant inhibition of cell viability compared with sorafenib but also demonstrated potent cell death in Huh7-SR cells [1].
| Evidence Dimension | Inhibition of cell viability in sorafenib-resistant HCC cells |
|---|---|
| Target Compound Data | Potent inhibition of cell viability and induction of cell death in Huh7-SR cells at clinically relevant concentrations (exact IC50 values not numerically reported in accessible abstract/full-text fragments) |
| Comparator Or Baseline | Sorafenib: reduced efficacy in Huh7-SR cells due to acquired resistance |
| Quantified Difference | Qualitatively superior; SC-60 overcomes resistance while sorafenib does not, as evidenced by significant cell death induction in Huh7-SR cells |
| Conditions | Huh7-SR cells (sorafenib-resistant subline); in vitro cell viability and apoptosis assays |
Why This Matters
Demonstrates that SC-60 retains anti-tumor activity in a sorafenib-resistant context, making it a compelling candidate for research into overcoming acquired resistance in HCC.
- [1] Tai WT, Shiau CW, Li YS, et al. SC-60, a dimer-based sorafenib derivative, shows a better anti-hepatocellular carcinoma effect than sorafenib in a preclinical hepatocellular carcinoma model. Mol Cancer Ther. 2014;13(1):27-36. doi:10.1158/1535-7163.MCT-13-0595 View Source
